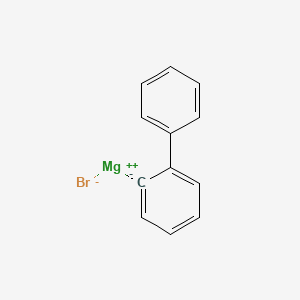

![molecular formula C7H10O B3286287 (1r,6s)-双环[4.1.0]庚烷-2-酮 CAS No. 82334-95-0](/img/structure/B3286287.png)

(1r,6s)-双环[4.1.0]庚烷-2-酮

描述

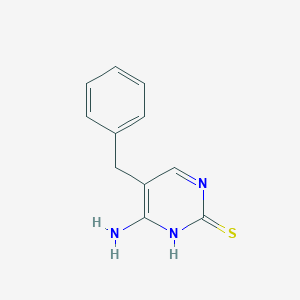

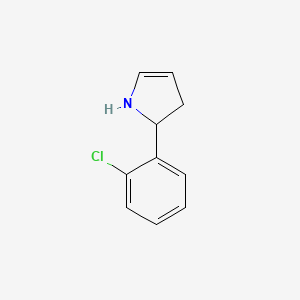

(1R,6S)-Bicyclo[4.1.0]heptan-2-one , also known as norcamphor , is a bicyclic ketone compound. Its chemical structure features a seven-membered ring system with a ketone functional group. The stereochemistry is specified by the (1R,6S) designation, indicating the absolute configuration of the chiral centers within the molecule.

Synthesis Analysis

The synthesis of norcamphor involves several methods, including:

- Cycloaddition Reactions : Norcamphor can be synthesized via Diels-Alder cycloaddition reactions between suitable dienes and dienophiles.

- Ring-Closing Reactions : Intramolecular cyclization of precursor compounds can yield norcamphor.

- Rearrangements : Certain rearrangement reactions can lead to the formation of the bicyclo[4.1.0]heptan-2-one ring system.

Molecular Structure Analysis

The molecular formula of norcamphor is C<sub>7</sub>H<sub>8</sub>O , and its structural formula is as follows:

Chemical Reactions Analysis

Norcamphor participates in various chemical reactions:

- Reduction : The ketone group can be reduced to form the corresponding alcohol.

- Oxidation : Oxidation of norcamphor yields functionalized derivatives.

- Substitution Reactions : The ring system can undergo nucleophilic or electrophilic substitutions.

Physical And Chemical Properties Analysis

- Melting Point : Norcamphor melts at approximately 50-52°C .

- Boiling Point : The boiling point is around 220°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Odor : Norcamphor has a characteristic camphor-like odor.

科学研究应用

酶抑制

(1r,6s)-双环[4.1.0]庚烷-2-酮及其类似物已被研究其对α-半乳糖苷酶的抑制活性。值得注意的是,1R,6S-胺衍生物对咖啡豆中发现的糖基水解酶家族 GH27 酶表现出显着的抑制作用,其 Ki 值为 0.541 µM。然而,它与 GH36 大肠杆菌 α-半乳糖苷酶的结合要弱得多。这些化合物与各种 α-半乳糖苷酶的不同结合相互作用突出了它们选择性酶抑制的潜力 (Wang & Bennet, 2007)。

化学合成和性质

双环[4.1.0]庚烷衍生物(包括 (1r,6s)-双环[4.1.0]庚烷-2-酮)的合成和化学性质已在各种研究中得到探索。这些化合物已通过不同的合成途径生成,并因其独特的化学反应和性质而受到研究。例如,与 (1r,6s)-双环[4.1.0]庚烷-2-酮密切相关的双环[4.1.0]庚-1,6-烯已合成,并观察到它会发生二聚化和氧化等反应,从而深入了解该化合物的反应性和在合成化学中的潜在应用 (Billups et al., 1996)。

光化学反应机理

双环[4.1.0]庚烷等化合物的 photochemical 反应机理已被研究以了解它们在光诱导条件下的行为。此类研究有助于阐明光化学反应过程中形成的途径和产物,这对于在光化学和材料科学中的应用至关重要。对这些机理的研究可以提供有关这些化合物在不同条件下的稳定性和反应性的宝贵见解 (Wang & Ye, 2006)。

结构和理论研究

双环[4.1.0]庚烷及其衍生物的结构和理论研究已进行,以了解它们的分子几何和电子性质。这些研究通常涉及电子衍射、微波光谱和从头计算等技术,提供了化合物结构的基础知识,这对于设计新材料和了解它们在各种化学环境中的相互作用至关重要 (Shen, Mastryukov & Boggs, 1995)。

安全和危害

- Toxicity : Norcamphor is generally considered low in toxicity.

- Handling Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment.

- Environmental Impact : Dispose of norcamphor properly to prevent environmental contamination.

未来方向

Research avenues for norcamphor include:

- Biological Activity : Investigate potential pharmacological effects.

- Synthetic Modifications : Explore derivatization strategies for improved properties.

- Applications : Assess its utility in organic synthesis or as a chiral building block.

属性

IUPAC Name |

(1R,6S)-bicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINFRRXNDRBHMD-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@H]2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,6s)-Bicyclo[4.1.0]heptan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

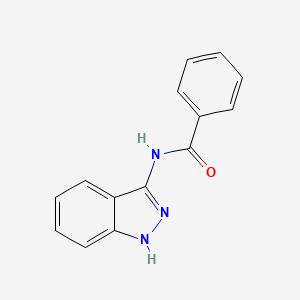

![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)

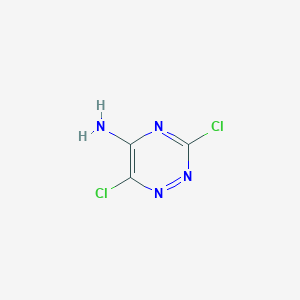

![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine](/img/structure/B3286260.png)

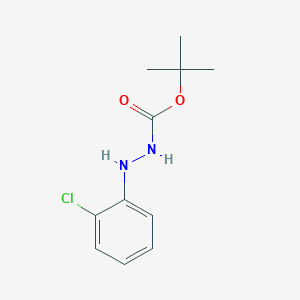

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)

![1-[(3-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3286295.png)